2-(1-Bromocyclopropyl)pyridine
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Overview
Description
2-(1-Bromocyclopropyl)pyridine is a heterocyclic organic compound with the molecular formula C8H8BrN It consists of a pyridine ring substituted with a bromocyclopropyl group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Bromocyclopropyl)pyridine typically involves the bromination of cyclopropylpyridine. One common method is the reaction of cyclopropylpyridine with bromine in the presence of a suitable solvent such as dichloromethane. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the desired position.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using automated reactors. The reaction conditions are optimized to achieve high yield and purity of the product. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-(1-Bromocyclopropyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Reduction Reactions: The bromine atom can be reduced to form the corresponding cyclopropylpyridine.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium amide or potassium thiolate in polar solvents like dimethyl sulfoxide.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents such as tetrahydrofuran.
Reduction Reactions: Reducing agents like lithium aluminum hydride in ether solvents.
Major Products Formed:
- Substituted pyridines
- Biaryl compounds
- Cyclopropylpyridine derivatives
Scientific Research Applications
2-(1-Bromocyclopropyl)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: It serves as a precursor for the synthesis of bioactive molecules and potential pharmaceutical agents.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 2-(1-Bromocyclopropyl)pyridine involves its interaction with specific molecular targets. The bromine atom can act as a leaving group, facilitating nucleophilic substitution reactions. The cyclopropyl group can influence the reactivity and stability of the compound, affecting its interaction with biological targets and pathways.
Comparison with Similar Compounds
- 2-(1-Chlorocyclopropyl)pyridine
- 2-(1-Fluorocyclopropyl)pyridine
- 2-(1-Iodocyclopropyl)pyridine
Comparison: 2-(1-Bromocyclopropyl)pyridine is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, fluoro, and iodo analogs. The bromine atom provides a balance between reactivity and stability, making it suitable for various synthetic applications.
Properties
IUPAC Name |
2-(1-bromocyclopropyl)pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN/c9-8(4-5-8)7-3-1-2-6-10-7/h1-3,6H,4-5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBRGCSHYLCMFBH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=CC=N2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50592384 |
Source
|
Record name | 2-(1-Bromocyclopropyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50592384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
198759-65-8 |
Source
|
Record name | 2-(1-Bromocyclopropyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50592384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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